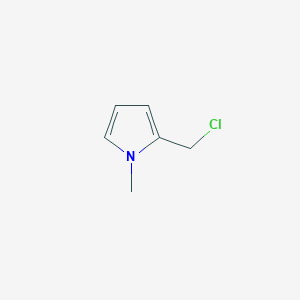

2-(chloromethyl)-1-methyl-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)-1-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a chloromethyl group at the second position and a methyl group at the first position of the pyrrole ring makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-methyl-1H-pyrrole typically involves the chloromethylation of 1-methyl-1H-pyrrole. One common method is the reaction of 1-methyl-1H-pyrrole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the second position of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of 1-methyl-1H-pyrrole.

Oxidation Reactions: Products include 2-formyl-1-methyl-1H-pyrrole and 2-carboxy-1-methyl-1H-pyrrole.

Reduction Reactions: The major product is 2-methyl-1-methyl-1H-pyrrole.

Scientific Research Applications

2-(Chloromethyl)-1-methyl-1H-pyrrole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-methyl-1H-pyrrole involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

2-(Chloromethyl)-1H-pyrrole: Lacks the methyl group at the first position, making it less sterically hindered.

1-Methyl-2-(bromomethyl)-1H-pyrrole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

2-(Hydroxymethyl)-1-methyl-1H-pyrrole: Contains a hydroxymethyl group instead of a chloromethyl group, affecting its chemical properties.

Uniqueness

2-(Chloromethyl)-1-methyl-1H-pyrrole is unique due to the presence of both a chloromethyl and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Biological Activity

2-(Chloromethyl)-1-methyl-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antibacterial activity, and has been studied for its interaction with various biological targets.

The chemical structure of this compound features a chloromethyl group attached to the pyrrole ring, which can influence its reactivity and biological interactions. The presence of the chlorine atom enhances the compound's electrophilicity, making it a potential candidate for further functionalization and biological testing.

Biological Activity

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial activity. For instance, studies have shown that halogenated pyrroles can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. Specifically, derivatives of pyrrole have been reported to demonstrate IC50 values below 10 nM against Escherichia coli DNA gyrase, indicating potent antibacterial properties .

Antimalarial Properties

In the context of antimalarial research, pyrrole-based compounds have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH) in Plasmodium species. These inhibitors block the de novo synthesis pathway of pyrimidines necessary for DNA and RNA synthesis in malaria parasites. Compounds with structural similarities to this compound have shown nanomolar potency against Plasmodium DHODH, suggesting their potential as therapeutic agents against malaria .

Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A study focused on synthesizing halogenated pyrroles, including derivatives of this compound, evaluated their biological activities through various assays. The results indicated that specific substitutions on the pyrrole ring enhanced antibacterial efficacy while maintaining low toxicity profiles. The synthesized compounds were assessed for their ability to inhibit bacterial growth in vitro, showing promising results against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antimalarial Screening

Another study investigated the antimalarial activity of a series of pyrrole derivatives targeting DHODH. The lead compound demonstrated significant selectivity for P. falciparum DHODH over mammalian enzymes, highlighting its potential as a safer therapeutic option. The study concluded that modifications to the pyrrole structure could lead to improved efficacy and selectivity against malaria parasites .

Data Tables

| Compound | Target | IC50 (nM) | Selectivity Ratio (Human/Malaria) |

|---|---|---|---|

| This compound | E. coli DNA gyrase | <10 | Not specified |

| Pyrrole Derivative A | P. falciparum DHODH | <100 | High |

| Pyrrole Derivative B | P. vivax DHODH | <50 | High |

Properties

Molecular Formula |

C6H8ClN |

|---|---|

Molecular Weight |

129.59 g/mol |

IUPAC Name |

2-(chloromethyl)-1-methylpyrrole |

InChI |

InChI=1S/C6H8ClN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3 |

InChI Key |

WXBIGFXTSPMPPA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.